N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide

FabH inhibition conformational analysis structure–activity relationship

N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide (CAS 910443-04-8) is a synthetic small molecule belonging to the thiazole–benzamide hybrid class, characterized by a 4-(4-bromophenyl)-1,3-thiazole core linked via a methylene spacer to a benzamide moiety. Its molecular formula is C₁₇H₁₃BrN₂OS with a molecular weight of 373.27 g·mol⁻¹.

Molecular Formula C17H13BrN2OS
Molecular Weight 373.3 g/mol
CAS No. 910443-04-8
Cat. No. B15398577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide
CAS910443-04-8
Molecular FormulaC17H13BrN2OS
Molecular Weight373.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H13BrN2OS/c18-14-8-6-12(7-9-14)15-11-22-16(20-15)10-19-17(21)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,21)
InChIKeyNOVWBPGGTFTKEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide (CAS 910443-04-8) – Chemical Identity and Physicochemical Profile


N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide (CAS 910443-04-8) is a synthetic small molecule belonging to the thiazole–benzamide hybrid class, characterized by a 4-(4-bromophenyl)-1,3-thiazole core linked via a methylene spacer to a benzamide moiety. Its molecular formula is C₁₇H₁₃BrN₂OS with a molecular weight of 373.27 g·mol⁻¹ . Computed physicochemical properties include a density of 1.5±0.1 g·cm⁻³, a boiling point of 578.9±35.0 °C at 760 mmHg, and a predicted LogP of 4.55, indicating significant lipophilicity . The compound is commercially available with purity specifications of 95–97% . This scaffold is of interest because thiazole–benzamide derivatives have been reported as inhibitors of bacterial fatty acid biosynthesis (FabH), antagonists of the Zinc-Activated Channel (ZAC), and anticancer agents, depending on the precise substitution pattern [1][2].

Why N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide Cannot Be Trivially Replaced by In-Class Analogs


Within the thiazole–benzamide structural class, minor modifications in substitution pattern, linker identity, and halogen placement profoundly alter biological target engagement, antibacterial spectrum, and lipophilicity-dependent properties. For example, the methylene spacer in the target compound confers conformational flexibility absent in the direct amide analog N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide (CAS 262373-01-3), potentially enabling distinct binding modes to FabH or other targets . The regioisomer 4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide (CAS 879922-85-7) places the bromine on the benzamide ring instead of the thiazole-aryl group, which can redirect electrophilic reactivity and off-target interactions . Furthermore, the phenylacetamide analog N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide (CAS 299405-68-8) exhibits documented MIC values of 25–50 μg·mL⁻¹ against Gram-positive and Gram-negative strains; however, this activity profile cannot be assumed for the target compound because the benzamide versus phenylacetamide side chain influences both FabH IC₅₀ and cellular permeability [1]. Therefore, generic substitution without confirmatory comparative data risks misassignment of potency, selectivity, and physicochemical behavior.

Quantitative Evidence Differentiating N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide from Closest Analogs


Methylene-Linker Conformational Flexibility vs. Direct Amide Rigidity

The target compound possesses a methylene spacer (–CH₂–) between the thiazole core and the benzamide carbonyl, whereas the direct amide analog N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide (CAS 262373-01-3) lacks this spacer, resulting in a conformationally restricted planar system . In the FabH inhibitor series, compounds built on 4-(4-bromophenyl)thiazol-2-amine (which retains the direct amide linkage) exhibited FabH IC₅₀ values ranging from 5.8 μM to 48.1 μM and MIC values from 1.56 μg·mL⁻¹ to 100 μg·mL⁻¹ across Gram-positive and Gram-negative strains [1]. The additional rotational freedom conferred by the methylene linker in the target compound allows the benzamide phenyl ring to explore a wider conformational space within the FabH active site (PDB 3IL9), as evidenced by docking studies of structurally related flexible-linker thiazole derivatives that achieve deeper pocket penetration and improved hydrophobic contacts [2].

FabH inhibition conformational analysis structure–activity relationship

Regioselective Bromine Placement: Thiazole–Phenyl vs. Benzamide–Phenyl Bromination

The target compound carries the bromine atom at the para position of the phenyl ring attached to the thiazole C4, whereas its regioisomer 4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide (CAS 879922-85-7) positions the bromine on the benzamide phenyl ring . Both share the molecular formula C₁₇H₁₃BrN₂OS and molecular weight 373.27 g·mol⁻¹ . However, the electronic environment differs: the thiazole–phenyl bromine is conjugated with the electron-rich thiazole ring (Hammett σₚ = +0.23 for Br), whereas the benzamide–phenyl bromine experiences the electron-withdrawing effect of the amide carbonyl (σₚ = +0.36 for –CONH–), altering the phenyl ring's electrophilic reactivity [1]. In antibacterial SAR studies, bromine placement on the thiazole–aryl group (as in the target compound) has been associated with FabH active-site halogen bonding to backbone carbonyls, a contact that is geometrically inaccessible for the benzamide-bromine regioisomer [2].

regioisomer selectivity off-target reactivity halogen bonding

Lipophilicity Advantage Over Direct Amide Analog

The target compound has a computationally predicted LogP of 4.55 (XLogP3), indicating high lipophilicity . In contrast, the direct amide analog N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide (CAS 262373-01-3), which lacks the methylene spacer and has a molecular weight of 359.24 g·mol⁻¹, is predicted to have a LogP of approximately 3.8–4.0 based on structural analogy . This ΔLogP of ~0.5–0.7 units corresponds to an approximately 3- to 5-fold higher octanol–water partition coefficient for the target compound, consistent with the general observation that methylene insertion increases LogP by ~0.5 units per –CH₂– group [1]. Higher lipophilicity may enhance passive membrane permeability, a property that is critical for antibacterial agents that must cross the Gram-negative outer membrane or the Gram-positive peptidoglycan layer to reach cytoplasmic targets such as FabH [2].

LogP membrane permeability drug-likeness

Molecular Weight Distinction from Dibrominated FabH-Binding Analog

The target compound has a molecular weight of 373.27 g·mol⁻¹ and contains a single bromine atom . A closely related dibrominated analog, 3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide (CAS 313507-49-2), has a molecular weight of 438.1 g·mol⁻¹ (ΔMW = +64.8 g·mol⁻¹) . This dibrominated compound has been shown to fit into the E. coli FabH active site (PDB 3IL9) [1]. The lower molecular weight of the target compound yields a more favorable ligand efficiency (LE) if equipotent; for a hypothetical IC₅₀ of 10 μM, the target compound's LE ≈ 0.29 kcal·mol⁻¹ per heavy atom, compared to LE ≈ 0.24 kcal·mol⁻¹ per heavy atom for the dibrominated analog at the same potency [2]. Lower molecular weight also correlates with improved aqueous solubility and more favorable pharmacokinetic properties in lead optimization campaigns [2].

molecular weight optimization ligand efficiency FabH binding

Antibacterial Spectrum of Closest Pharmacologically Characterized Analog (Antibacterial Agent 143) and Caveats for Direct Extrapolation

The closest analog with published antibacterial data is N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide (CAS 299405-68-8, Antibacterial agent 143), which differs from the target compound by having a phenylacetamide side chain directly attached to the thiazole 2-amino position (no methylene spacer) . This analog exhibits MIC values of 25 μg·mL⁻¹ against Bacillus subtilis ATCC6633, 25 μg·mL⁻¹ against Staphylococcus aureus ATCC6538, 50 μg·mL⁻¹ against Pseudomonas aeruginosa ATCC13525, and 50 μg·mL⁻¹ against Escherichia coli ATCC35218 . However, the target compound's benzamide moiety and methylene linker are predicted to alter both the FabH IC₅₀ and the bacterial cell permeability profile relative to the phenylacetamide analog; the FabH inhibitor series in which Antibacterial agent 143 (Compound 5a) was characterized showed IC₅₀ values ranging from 5.8 μM to 48.1 μM across analogs, indicating that side-chain modifications can produce >8-fold differences in target potency [1]. No direct MIC or IC₅₀ data have been reported for the target compound at the time of this analysis [2]. Users should treat the Antibacterial agent 143 data as a class-level reference point, not as a quantitative proxy for the target compound's antibacterial activity.

antibacterial activity MIC Gram-positive Gram-negative

Recommended Application Scenarios for N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide Based on Quantitative Differentiation Evidence


FabH-Targeted Antibacterial Lead Optimization and SAR Expansion

The target compound's methylene linker provides a conformationally flexible scaffold distinct from the rigid direct amide analogs in the published FabH inhibitor series [1]. Researchers engaged in FabH-targeted antibacterial drug discovery can use this compound to probe the effect of linker flexibility on FabH binding affinity and antibacterial spectrum. The compound can serve as a core scaffold for systematic substitution at the benzamide phenyl ring to generate focused libraries for FabH IC₅₀ determination and MIC profiling against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains, leveraging the established assay protocols from the 2014 FabH inhibitor study [1].

Regioisomeric Bromine Effects on Target Selectivity

The compound offers a defined regioisomeric bromination pattern (bromine on thiazole–phenyl rather than benzamide–phenyl) that can be exploited in halogen-bonding studies [2]. Fragment-based screening and structure-based design groups can compare the target compound with its regioisomer 4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide (CAS 879922-85-7) to deconvolute the contribution of halogen position to FabH active-site recognition (PDB 3IL9) [2]. This is particularly relevant for programs aiming to optimize halogen-mediated interactions without increasing molecular weight through additional bromination [3].

Thiazole–Benzamide ZAC Antagonist Probe Development

N-(Thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), with reported IC₅₀ values of 1–3 μM for optimized analogs [4]. The target compound, bearing a 4-(4-bromophenyl) substituent on the thiazole ring, extends the SAR landscape of this chemotype. Neuroscience and ion channel pharmacology groups can evaluate this compound in Xenopus oocyte two-electrode voltage clamp (TEVC) assays to determine its ZAC antagonist potency and selectivity profile against related Cys-loop receptors (5-HT₃A, α3β4 nAChR, α1β2γ2S GABAAR, GlyR), using the protocols established in the 2021 ZAC antagonist study [4].

Physicochemical Property Benchmarking for Thiazole–Benzamide Libraries

With a well-defined purity specification (95–97%) and computed physicochemical properties including LogP 4.55, density 1.5 g·cm⁻³, and boiling point 578.9 °C , the target compound can serve as a reference standard for analytical method development and physicochemical property benchmarking in thiazole–benzamide compound libraries. Procurement for this purpose is justified by the compound's structural uniqueness (methylene linker + specific bromine regiochemistry) relative to commercially available alternatives, ensuring that analytical calibrations are anchored to a well-defined chemical entity .

Quote Request

Request a Quote for N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.